![molecular formula C7H6N2S B1370289 Thieno[2,3-b]pyridin-5-amine CAS No. 21344-28-5](/img/structure/B1370289.png)

Thieno[2,3-b]pyridin-5-amine

Descripción general

Descripción

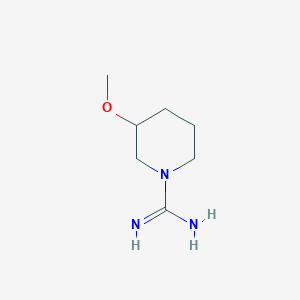

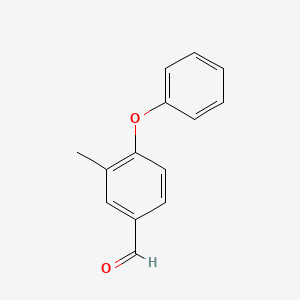

Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2S . It is an important class of compounds due to its pharmacological and biological utility .

Synthesis Analysis

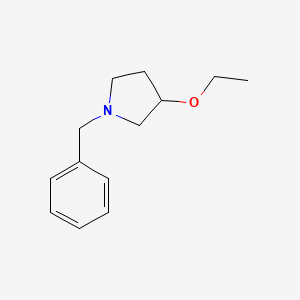

There are several methods for the synthesis of Thieno[2,3-b]pyridin-5-amine. One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridin-5-amine is based on a pyridine scaffold, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom .Chemical Reactions Analysis

Thieno[2,3-b]pyridin-5-amine can undergo various chemical reactions. For instance, it can react with 4-(chloromethyl)-5-hydroxycoumarins in the presence of a base to produce pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Aplicaciones Científicas De Investigación

Anticancer Activity

Thieno[2,3-b]pyridin-5-amine derivatives have been extensively studied for their anticancer properties . They are known to inhibit various enzymes and pathways involved in cancer cell proliferation and metastasis. For instance, they can act as Pim-1 kinase inhibitors , which play a role in cell cycle progression and survival of cancer cells . Additionally, these compounds have been explored for their potential to modulate multidrug resistance, a significant challenge in cancer treatment .

Antiviral Applications

The antiviral potential of Thieno[2,3-b]pyridin-5-amine derivatives is another area of interest. These compounds have shown activity against a range of viruses, suggesting their use in developing new antiviral drugs. Their mechanism of action often involves the inhibition of viral replication enzymes or interference with viral entry into host cells .

Anti-Inflammatory Properties

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Thieno[2,3-b]pyridin-5-amine derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways .

Antimicrobial Effects

These derivatives also possess antimicrobial properties , making them candidates for treating bacterial and fungal infections. Their activity includes disrupting microbial cell wall synthesis or interfering with essential microbial enzymes .

Antidiabetic Potential

Thieno[2,3-b]pyridin-5-amine compounds have been investigated for their antidiabetic effects . They may exert their influence by affecting insulin signaling pathways or by acting as agonists for receptors involved in glucose metabolism .

Osteogenic Applications

The osteogenic activity of these compounds is of interest in the field of bone health and repair. They may promote bone formation and mineralization, which is crucial in treating osteoporosis and other bone-related disorders .

CNS Disorders Treatment

Lastly, Thieno[2,3-b]pyridin-5-amine derivatives have been explored for treating central nervous system (CNS) disorders . They may have therapeutic effects in conditions like Alzheimer’s disease by affecting neurotransmitter systems or neuroprotective pathways .

Mecanismo De Acción

Target of Action

Thieno[2,3-b]pyridine derivatives, including Thieno[2,3-b]pyridin-5-amine, are known to have a wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this enzyme, Thieno[2,3-b]pyridin-5-amine can potentially control the growth of cancer cells.

Mode of Action

It is believed to interact with its targets (like pim-1 kinase) and modulate their activity, leading to changes in cellular processes such as cell survival and proliferation

Biochemical Pathways

Thieno[2,3-b]pyridin-5-amine, as a Pim-1 kinase inhibitor, likely affects the pathways associated with this enzyme. Pim-1 kinase is involved in several signaling pathways that regulate cell survival and proliferation. By inhibiting Pim-1 kinase, Thieno[2,3-b]pyridin-5-amine could potentially disrupt these pathways, leading to the inhibition of cell growth .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of Thieno[2,3-b]pyridin-5-amine’s action is the inhibition of cell growth, due to its activity as a Pim-1 kinase inhibitor . This could potentially lead to the death of cancer cells, making Thieno[2,3-b]pyridin-5-amine a potential candidate for anticancer therapy .

Action Environment

The efficacy and stability of Thieno[2,3-b]pyridin-5-amine can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness due to potential drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect its stability .

Direcciones Futuras

Thieno[2,3-b]pyridin-5-amine and its derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new Thieno[2,3-b]pyridin-5-amine derivatives and studying their potential applications in medicine .

Propiedades

IUPAC Name |

thieno[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKBRVMNZKCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618403 | |

| Record name | Thieno[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridin-5-amine | |

CAS RN |

21344-28-5 | |

| Record name | Thieno[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[2.3-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)